4-((2-CHLOROBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL
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Overview
Description
4-((2-CHLOROBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound with a molecular formula of C14H10ClN5S and a molecular weight of 315.786 g/mol This compound is known for its unique structure, which includes a triazole ring, a pyridine ring, and a chlorobenzylidene moiety
Preparation Methods
The synthesis of 4-((2-CHLOROBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 2-chlorobenzaldehyde with 4-amino-5-(4-pyridinyl)-1,2,4-triazole-3-thione under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-((2-CHLOROBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imine group to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been studied for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It has been used as a tool compound in biological studies to investigate the mechanisms of action of various enzymes and receptors.
Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((2-CHLOROBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit the function of essential bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
4-((2-CHLOROBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL can be compared with other similar compounds, such as:
4-[(2-bromobenzylidene)amino]-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
4-[(2-fluorobenzylidene)amino]-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets.
4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: The methyl group can affect the compound’s solubility and its ability to penetrate biological membranes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
354131-52-5 |
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Molecular Formula |
C14H10ClN5S |
Molecular Weight |
315.8g/mol |
IUPAC Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10ClN5S/c15-12-4-2-1-3-11(12)9-17-20-13(18-19-14(20)21)10-5-7-16-8-6-10/h1-9H,(H,19,21)/b17-9+ |
InChI Key |
WSAACYQCLKBKNO-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)Cl |
SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)Cl |
solubility |
2.2 [ug/mL] |
Origin of Product |
United States |
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